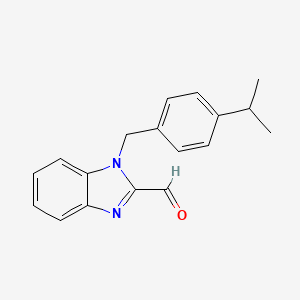![molecular formula C14H12ClNO4 B5861139 {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as CNB-001, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exerts its neuroprotective effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which can cause damage to neurons.
Biochemical and Physiological Effects
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as promote neuronal survival and regeneration. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is the potential use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Other potential future directions include the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as the development of new formulations of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol to improve its solubility and bioavailability.
Conclusion
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a promising candidate for the treatment of various neurological disorders due to its neuroprotective properties. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits a range of biochemical and physiological effects, and has the potential to improve cognitive function and memory. While there are limitations to the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in certain experimental settings, there are several potential future directions for research on this compound.
Métodos De Síntesis
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed coupling reaction to form the key intermediate, which is then subjected to further reactions to yield the final product.
Aplicaciones Científicas De Investigación
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits neuroprotective properties by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
Propiedades
IUPAC Name |
[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMQJCFKBZZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)